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Compound of Interest

Compound Name: 2-Bromoanthraquinone

Cat. No.: B1267325

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
of the Crystallographic Structures of 2-Bromoanthraquinone Derivatives with Supporting
Experimental Data.

This guide provides a detailed comparison of the crystal structures of two 2-
bromoanthraquinone derivatives: 2-bromo-1,4-dihydroxy-9,10-anthraquinone and 1,5-
diamino-2,6-dibromo-9,10-anthraquinone. The structural data, obtained through single-crystal
X-ray diffraction, offers valuable insights into the molecular geometry, intermolecular
interactions, and packing arrangements of these compounds. This information is crucial for
understanding their physicochemical properties and for guiding the design of new derivatives
with tailored functionalities for applications in materials science and drug discovery.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two derivatives,
allowing for a direct comparison of their solid-state structures.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1267325?utm_src=pdf-interest
https://www.benchchem.com/product/b1267325?utm_src=pdf-body
https://www.benchchem.com/product/b1267325?utm_src=pdf-body
https://www.benchchem.com/product/b1267325?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Validation & Comparative

Check Availability & Pricing

Parameter

2-Bromo-1,4-dihydroxy-

9,10-anthraquinone[1]

1,5-Diamino-2,6-dibromo-
9,10-anthraquinone[2]

Chemical Formula C14H7BrO4 C14HsBr2N20:2
Molecular Weight 319.11 g/mol 396.04 g/mol
Crystal System Orthorhombic Triclinic
Space Group Pca2: P-1

a (A) 18.977(3) 4.4177(1)

b (A) 3.7811(4) 6.2240(2)

c (A) 15.5047(18) 11.8410(3)

a (°) 90 94.455(2)

B () 90 99.970(2)

y (©) 90 100.859(2)
Volume (A3) 1112.5(2) 312.87(2)

Z 4 1

Key Intramolecular Interactions

O-H::-O hydrogen bonds

N-H---O and N-H---Br hydrogen
bonds[2]

Key Intermolecular Interactions

C-H---O hydrogen bonds,
Br---O contacts, 11-TT

stacking[1]

N-H---O hydrogen bonds,
C=0---1t and Br-:-Br contacts[2]

Experimental Protocols
Synthesis of 2-Bromoanthraquinone Derivatives

A general method for the synthesis of bromoanthraquinone derivatives involves the bromination

of the corresponding anthraquinone precursor.

Synthesis of 2-Bromo-1,4-dihydroxy-9,10-anthraquinone: This derivative was obtained from an

attempt to brominate 1,4-dipropoxy-9,10-anthraquinone with elemental bromine in acetic acid,

which resulted in a complex mixture of products containing the title compound.[1]
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Synthesis of 1,5-Diamino-2,6-dibromo-9,10-anthraquinone: The synthesis of this compound is
achieved through the bromination of 1,5-diaminoanthra-9,10-quinone. The reaction is typically
carried out using bromine in acetic acid.[2]

Crystal Structure Determination by X-ray Diffraction

The determination of the crystal structure for these compounds follows a standardized
workflow.

o Crystal Growth: Single crystals of the 2-bromoanthraquinone derivative suitable for X-ray
diffraction are grown. A common method is the slow evaporation of a solution of the
compound in an appropriate solvent. For example, red platelets of 2-bromo-1,4-dihydroxy-
9,10-anthraquinone were obtained by the slow evaporation of a chloroform solution.

o Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then
irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of
reflections, is collected by a detector as the crystal is rotated. For 2-bromo-1,4-dihydroxy-
9,10-anthraquinone, data was collected on a Rigaku R-AXIS RAPID diffractometer.[1] For
1,5-diamino-2,6-dibromo-9,10-anthraquinone, a Bruker APEXII CCD area-detector
diffractometer was used.[2]

 Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell dimensions and space group. The crystal structure is then solved using direct
methods or Patterson methods to obtain an initial model of the atomic positions. This model
is subsequently refined against the experimental data to yield the final, accurate crystal
structure.

Visualizing the Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of 2-
bromoanthraquinone derivatives.
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Caption: Workflow for Crystal Structure Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to the Crystal Structures of 2-
Bromoanthraquinone Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267325#crystal-structure-analysis-of-2-
bromoanthraquinone-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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